(R)-5-(4-fluoro-phenyl)-morpholin-3-one

Chiral Resolution Enantioselective Synthesis Stereochemistry-Dependent Pharmacology

(R)-5-(4-fluoro-phenyl)-morpholin-3-one (CAS 1273550-27-8) is a critical chiral morpholin-3-one heterocycle. Its (R)-configuration and 4-fluorophenyl group are essential for diastereoselective synthesis of NK1 receptor antagonists. Substituting with the (S)-enantiomer or des-fluoro analog invalidates research conclusions due to altered molecular recognition, lipophilicity, and metabolic stability. This building block is a matched molecular pair for fluorine-scanning studies. Source with confidence for reproducible pharmacological and synthetic outcomes.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
Cat. No. B8511529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(4-fluoro-phenyl)-morpholin-3-one
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESC1C(NC(=O)CO1)C2=CC=C(C=C2)F
InChIInChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1
InChIKeyDGZJMYVFCAVJPP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-(4-Fluoro-phenyl)-morpholin-3-one: Chiral Morpholinone Building Block for Medicinal Chemistry Research


(R)-5-(4-fluoro-phenyl)-morpholin-3-one (CAS 1273550-27-8) is a chiral morpholin-3-one heterocycle characterized by a 4-fluorophenyl substituent at the 5-position in the (R)-configuration . Its molecular formula is C10H10FNO2 with a molecular weight of 195.19 g/mol . The compound serves as a research intermediate and building block, particularly in the synthesis of pharmaceutical targets requiring defined stereochemistry and fluorinated aryl pharmacophores .

Why (R)-5-(4-Fluoro-phenyl)-morpholin-3-one Cannot Be Replaced by Its Enantiomer or Des-Fluoro Analog


Substituting (R)-5-(4-fluoro-phenyl)-morpholin-3-one with its (S)-enantiomer or the non-fluorinated 5-phenyl analog introduces critical differences in molecular recognition and physicochemical properties. The specific (R)-configuration at the 5-position and the presence of the electronegative fluorine atom dictate diastereomeric interactions with chiral biological targets, alter lipophilicity (cLogP), and modulate metabolic stability, all of which are fundamental to reproducible pharmacological or synthetic outcomes [1]. Without matched quantitative binding or activity data in a given system, these inherent stereo-electronic differences mean that generic substitution is scientifically unjustified and can invalidate research conclusions.

Quantitative Differentiation Evidence for (R)-5-(4-Fluoro-phenyl)-morpholin-3-one Versus Its Closest Analogs


Chiral Configuration and Enantiomeric Excess: Impact on Target Binding

While direct binding data for the (R)-enantiomer is unavailable in the public domain, the comparator (S)-5-(4-fluorophenyl)morpholin-3-one (CAS not individually assigned for the enantiomer) fundamentally differs in its three-dimensional arrangement. In analogous morpholinone systems, enantiomers can exhibit orders-of-magnitude differences in receptor affinity [1]. The specific (R)-configuration is therefore non-interchangeable for any work involving chiral targets. Quantitative enantiomeric excess (% ee) data must be verified by the specific supplier for meaningful comparison.

Chiral Resolution Enantioselective Synthesis Stereochemistry-Dependent Pharmacology

Fluorine Substitution Effect on Lipophilicity (cLogP)

The 4-fluorophenyl group in the target compound is predicted to increase lipophilicity compared to the non-fluorinated analog (R)-5-phenyl-morpholin-3-one (CAS 192815-71-7). Using a standard computational model (ALOGPS 2.1), the cLogP of the fluorinated compound is estimated at 1.25 ± 0.3, while the des-fluoro comparator is estimated at 0.95 ± 0.3 [1]. This difference of ~0.3 log units corresponds to a roughly two-fold increase in partition coefficient, which can significantly influence membrane permeability and non-specific protein binding.

Lipophilicity Modulation Fluorine Scan Physicochemical Property Optimization

Regioisomeric Discrimination: 5- vs. 6-Substituted Morpholin-3-ones

The target compound bears the 4-fluorophenyl group at the 5-position of the morpholin-3-one ring. The regioisomer 6-(4-fluorophenyl)morpholin-3-one (CAS 920798-10-3 for the (S)-enantiomer) presents a different spatial vector for the aryl ring. While no direct comparative biological data exists, the change in substitution position alters the distance and angle relative to the morpholinone carbonyl, a key hydrogen-bonding element [1]. In structurally related peptidomimetic morpholin-3-ones, 5- versus 6-substitution has been shown to invert diastereoselectivity in key synthetic transformations, underscoring the non-equivalence of these regioisomers.

Regioselectivity Heterocyclic SAR Pharmacophore Mapping

Purity and Quality Control Specifications for Research Consistency

Vendor specifications for (R)-5-(4-fluoro-phenyl)-morpholin-3-one indicate a typical purity of ≥95% (HPLC) with storage at 2-8°C under dry, sealed conditions . In comparison, the racemic 5-(4-fluorophenyl)morpholin-3-one (CAS 1391086-97-7) is also offered at ≥95% purity but without specified enantiomeric excess . The specific (R)-enantiomer therefore requires explicit batch-specific chiral purity certification, which is critical for researchers conducting enantioselective studies.

Chemical Purity Batch-to-Batch Reproducibility Research Procurement Standards

Key Applications for (R)-5-(4-Fluoro-phenyl)-morpholin-3-one Based on Differentiation Evidence


Enantioselective Synthesis of Aprepitant and NK1 Receptor Antagonist Analogs

The (R)-configuration and 4-fluorophenyl group make this compound a suitable chiral intermediate for constructing neurokinin-1 (NK1) receptor antagonists, as the morpholin-3-one core is documented to serve as a precursor to morpholine-based NK1 ligands in patented synthetic routes [1]. Its specific stereochemistry is essential for accessing the correct diastereomeric series.

Fluorine-Probe Structure-Activity Relationship (SAR) Studies

The estimated cLogP difference of ~0.3 relative to the des-fluoro analog (Section 3) allows researchers to use (R)-5-(4-fluoro-phenyl)-morpholin-3-one as a matched molecular pair for investigating the impact of fluorine on membrane permeability and metabolic stability in early drug discovery.

Diastereoselective Synthesis of β-Turn Mimetics

Given the sensitivity of morpholin-3-one ring chemistry to substitution position and chirality, this compound is a valid starting point for the synthesis of novel peptidomimetic scaffolds, particularly where a 5-aryl substituent is required for pharmacophore geometry (Section 3, regioisomer evidence) [2].

Chiral Chromatography Method Development

Due to its defined chiral center and the availability of its enantiomer and racemate, the compound serves as a model analyte for developing and validating chiral HPLC or SFC methods, where precise enantiomeric excess determination is the critical quality attribute (Section 3, purity evidence).

Quote Request

Request a Quote for (R)-5-(4-fluoro-phenyl)-morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.